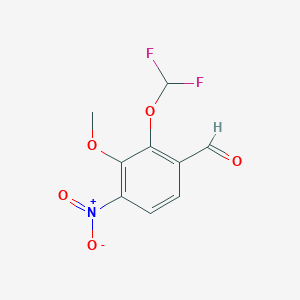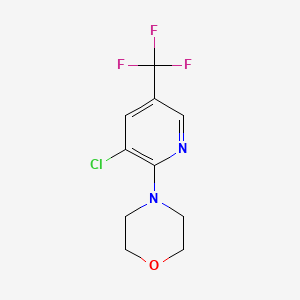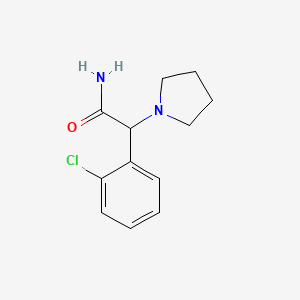
2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)acetamide
Vue d'ensemble
Description
2-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)acetamide, commonly referred to as 2CP, is an organic compound that is used in many scientific studies. It is a white crystalline solid with a molecular weight of 206.7 g/mol and a melting point of 120-122 °C. 2CP is a derivative of the amino acid pyrrolidine and is used in a variety of scientific applications.
Applications De Recherche Scientifique
Photovoltaic Efficiency and Non-Linear Optical Activity
- Spectroscopic and Quantum Mechanical Studies: Certain analogs of the compound, including N-(3-Chlorophenyl) derivatives, have been studied for their vibrational spectra and electronic properties. These compounds show potential as photosensitizers in dye-sensitized solar cells due to their good light harvesting efficiency and free energy of electron injection. Their non-linear optical activity, which is critical for photonic applications, has also been investigated (Mary et al., 2020).
Crystal Structures and Hydrogen Bonding
- Crystal Structures: Studies have examined the crystal structures of similar compounds, such as 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, revealing intricate hydrogen bonding and molecular interactions, which are crucial for understanding the material properties and potential applications in crystal engineering (Narayana et al., 2016).
Reactivity and Synthesis of Derivatives
- Oxidation Reactivity: Research on the chemical oxidation of related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, provides insights into their reactivity and potential for creating diverse derivatives, essential for expanding their applications in various fields (Pailloux et al., 2007).
- Synthesis of Corrosion Inhibitors: Derivatives of similar compounds have been synthesized and evaluated as corrosion inhibitors. This indicates potential industrial applications, particularly in materials science and engineering (Yıldırım & Cetin, 2008).
Biological Applications
- Anticonvulsant and Antinociceptive Activity: Related compounds, such as 3-(2-chlorophenyl) pyrrolidine derivatives, have been synthesized and evaluated for their anticonvulsant and analgesic properties, indicating potential applications in pharmaceuticals and medicine (Góra et al., 2021).
Nonlinear Optical Properties
- Nonlinear Optical Properties: Studies on crystalline structures similar to 2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)acetamide, like 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, have highlighted their potential as candidates for photonic devices such as optical switches and modulators due to their promising nonlinear optical properties (Castro et al., 2017).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-6-2-1-5-9(10)11(12(14)16)15-7-3-4-8-15/h1-2,5-6,11H,3-4,7-8H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDCMDIMPLMCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=C2Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



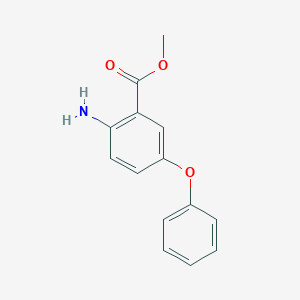
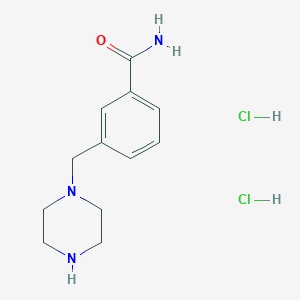
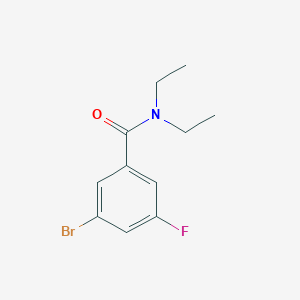
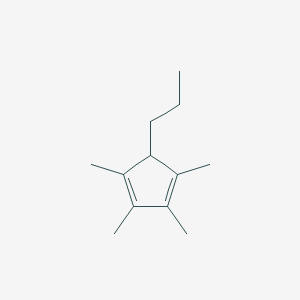
![3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1419610.png)
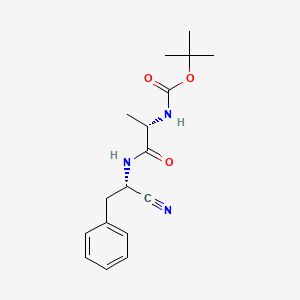
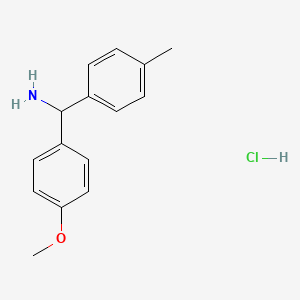
![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1419613.png)
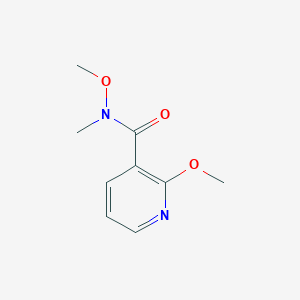
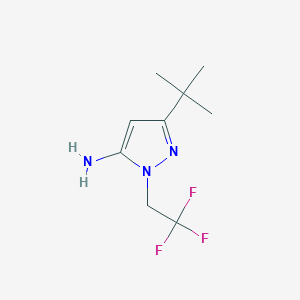
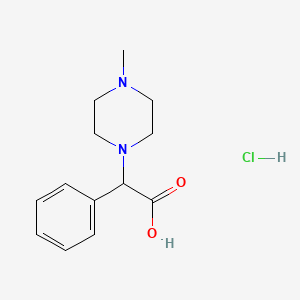
![N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline](/img/structure/B1419622.png)
